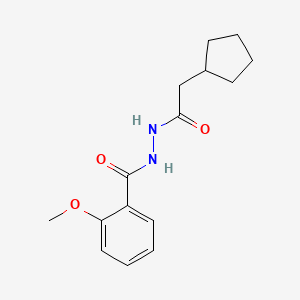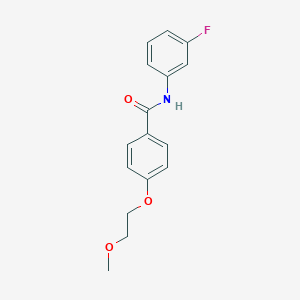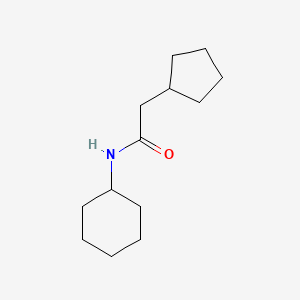
N-cyclohexyl-2-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-cyclopentylacetamide is an organic compound characterized by the presence of a cyclohexyl group and a cyclopentyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-cyclopentylacetamide typically involves the reaction of cyclohexylamine with cyclopentylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl ketone or cyclopentyl carboxylic acid.
Reduction: N-cyclohexyl-2-cyclopentylamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-cyclopentylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-benzothiazolesulfenamide
- N-cyclohexyl-2-aminoethanesulfonic acid
- N-cyclohexyl-N-methylbenzamide
Uniqueness
N-cyclohexyl-2-cyclopentylacetamide is unique due to the presence of both cyclohexyl and cyclopentyl groups, which confer distinct steric and electronic properties. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(10-11-6-4-5-7-11)14-12-8-2-1-3-9-12/h11-12H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMPSKZDITJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
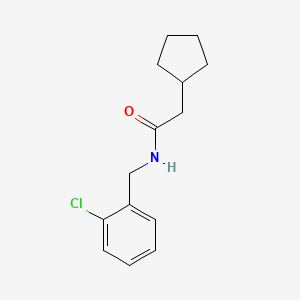
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)
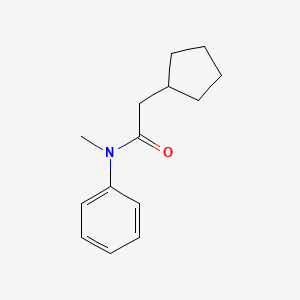
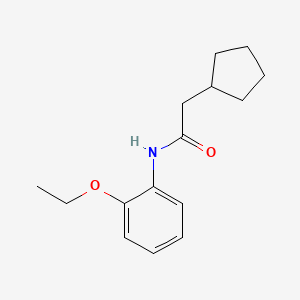
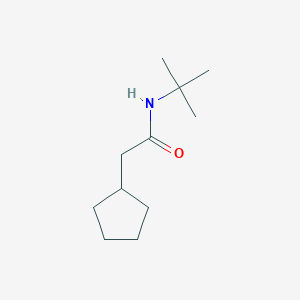
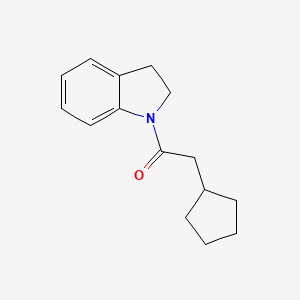
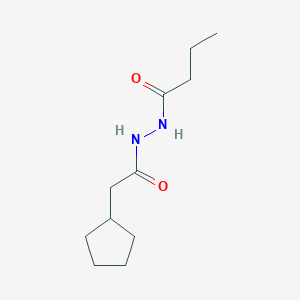
![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
